molecular formula C19H21NO2 B3844842 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide

3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide

Cat. No. B3844842
M. Wt: 295.4 g/mol
InChI Key: QRSXJWFJZOGNPC-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide, also known as MPA, is a chemical compound that is widely used in scientific research. MPA is a derivative of acrylamide and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide involves the binding of the compound to the active site of the target enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a reduction in enzyme activity. This compound has been shown to be a competitive inhibitor of thrombin and a non-competitive inhibitor of cathepsin G.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. Due to its ability to inhibit thrombin, this compound has been investigated as a potential treatment for thrombotic disorders such as deep vein thrombosis and pulmonary embolism. This compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide in lab experiments is its high yield and stability. This compound is also relatively easy to synthesize, making it a cost-effective compound to use in research. One limitation of using this compound is that it is a relatively new compound, and there is still much to learn about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research involving 3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide. One area of interest is the development of this compound-based therapies for thrombotic disorders. Another area of interest is the investigation of this compound's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects associated with its use.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has a range of scientific research applications. This compound has been shown to inhibit the activity of certain enzymes, including thrombin and cathepsin G, and has a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research involving this compound.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-methyl-2-phenylethyl)acrylamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of the serine protease, thrombin, which is involved in blood clotting. This compound has also been shown to inhibit the activity of the enzyme, cathepsin G, which is involved in the immune response.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-15(14-17-6-4-3-5-7-17)20-19(21)13-10-16-8-11-18(22-2)12-9-16/h3-13,15H,14H2,1-2H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXJWFJZOGNPC-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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